1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine
Overview
Description
“1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, Naureen et al. synthesized a compound that contains an imidazole ring and evaluated it for antioxidant potential .Molecular Structure Analysis
The molecular structure of “1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine” contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 223.7 .Scientific Research Applications
Synthesis and Characterization
- This compound and its derivatives have been synthesized and characterized, with a focus on their chemical properties and potential applications in various fields. For instance, Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines, showing a wide range of yields and characterizations (Pařík & Chlupatý, 2014).
Corrosion Inhibition
- Imidazole-based molecules, including derivatives of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine, have been studied for their corrosion inhibition properties, particularly in protecting carbon steel in acidic media. Costa et al. (2021) demonstrated that these compounds significantly improve corrosion inhibition efficiency (Costa et al., 2021).
Environmental Monitoring
- Some derivatives are used in environmental monitoring, particularly for detecting trace aliphatic amines in environmental samples. Chen et al. (2014) developed a method using a fluorescent reagent derived from this compound for sensitive, accurate, and rapid detection of trace aliphatic amines (Chen et al., 2014).
Antibacterial Activity
- Derivatives of this compound have been synthesized and tested for their antibacterial activity. For example, Prasad (2021) synthesized novel derivatives and evaluated their antibacterial properties, indicating potential pharmaceutical applications (Prasad, 2021).
Photocatalytic Properties
- Some metal-organic frameworks based on derivatives of this compound demonstrate interesting photocatalytic properties, as explored by Fu, Kang, and Zhang (2014). These properties can be used in various environmental and industrial applications (Fu, Kang, & Zhang, 2014).
Safety And Hazards
The compound has several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the future directions of “1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine” could be in the development of novel drugs to treat various diseases.
properties
IUPAC Name |
1-(1-phenylimidazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10/h2-9H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPQNTCHYGUBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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